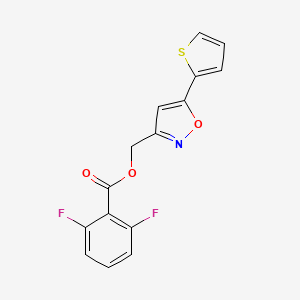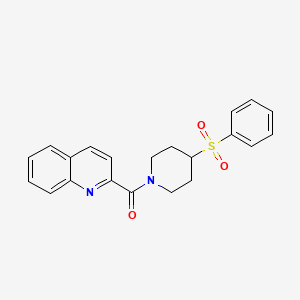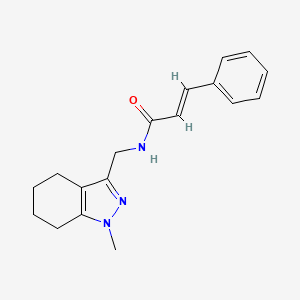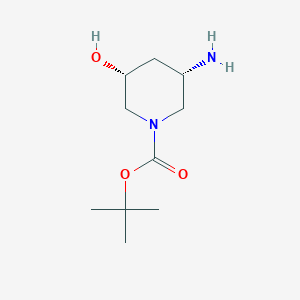![molecular formula C26H35N3O5 B2460279 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide CAS No. 922034-12-6](/img/structure/B2460279.png)
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide is a useful research compound. Its molecular formula is C26H35N3O5 and its molecular weight is 469.582. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Design and Synthesis of Anticancer Agents : A study on novel trimethoxyphenylquinoline hybrids, which share a structural resemblance to the given compound, demonstrated potent antitumor activity against human cancer cell lines, including esophageal, prostate, and gastric cancer cells. These compounds were shown to induce cell apoptosis via intrinsic and extrinsic pathways, highlighting their potential as anticancer agents (Wu et al., 2020).
Radioligand Development
Development of Radioligands for PET Imaging : Quinoline-2-carboxamide derivatives were synthesized and evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds, including some that were N-methylated, demonstrated high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).
PI3K Inhibitors and Anticancer Agents
PI3K Inhibition and Anticancer Effects : Another research focused on sulfonamino-benzamide derivatives as novel structures for PI3K inhibitors and anticancer agents. These compounds, including some with morpholinoquinazolinyl and morpholinoquinolinyl benzamides, were tested against human cancer cell lines, revealing potent antiproliferative activities. The study supports their potential as PI3K inhibitors and anticancer agents, further emphasizing the importance of such structures in developing therapeutic strategies (Shao et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target nature . By inhibiting tubulin, it disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . Its inhibition of Hsp90 disrupts the folding of oncogenic proteins, leading to their degradation . By inhibiting TrxR, it increases oxidative stress in cells . Its inhibition of HLSD1 alters gene expression patterns . By inhibiting ALK2, it disrupts bone morphogenetic protein signaling . Its inhibition of P-gp can overcome multidrug resistance in cancer cells . By inhibiting the platelet-derived growth factor receptor β, it can inhibit angiogenesis .
Result of Action
The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated antiviral activity against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It has also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . Additionally, it has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-28-9-5-6-18-14-19(7-8-21(18)28)22(29-10-12-34-13-11-29)17-27-26(30)20-15-23(31-2)25(33-4)24(16-20)32-3/h7-8,14-16,22H,5-6,9-13,17H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRBKHMDLZOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)

![N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2460198.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2460201.png)
![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)
![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)

![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)


![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
